molecular formula C24H15B B1529768 2-(4-Bromophenyl)triphenylene CAS No. 1158227-56-5

2-(4-Bromophenyl)triphenylene

Cat. No.: B1529768
CAS No.: 1158227-56-5
M. Wt: 383.3 g/mol
InChI Key: FWESVNIHRVSDDV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)triphenylene is a useful research compound. Its molecular formula is C24H15Br and its molecular weight is 383.3 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-Bromophenyl)triphenylene is a compound of significant interest due to its unique structure and potential biological activities. This article delves into its synthesis, biological properties, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H15BrC_{24}H_{15}Br, with a molecular weight of 383.29 g/mol. The compound features a triphenylene core with a bromophenyl substituent, which enhances its electronic properties and reactivity. The presence of the bromine atom is particularly noteworthy as it can influence the compound's biological activity through various mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • C–H Arylation : This method allows for the selective introduction of the bromophenyl group onto the triphenylene scaffold, enhancing the overall reactivity and stability of the compound .
  • Cross-Coupling Reactions : Utilized to form carbon-carbon bonds between the triphenylene core and the bromophenyl substituent, often employing palladium catalysts to facilitate the reaction.

Anticancer Properties

Recent studies have indicated that derivatives of triphenylene, including this compound, exhibit cytotoxic effects against various cancer cell lines . The mechanism appears to involve:

  • Induction of Apoptosis : Research suggests that these compounds can trigger programmed cell death in cancer cells, making them potential candidates for anticancer therapies .
  • Inhibition of Cell Proliferation : The compound has shown effectiveness in reducing cell growth in certain cancer types, indicating its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties , with studies showing activity against various bacterial strains. This is crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent relationship.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed that this compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL .
  • Structure-Activity Relationship (SAR) : Comparative analysis with structurally similar compounds revealed that the presence of bromine significantly enhances both anticancer and antimicrobial activities compared to non-brominated analogs .

Comparative Analysis Table

Compound NameStructure FeaturesBiological Activity
This compoundTriphenylene with bromophenyl groupAnticancer, antimicrobial
1,3,5-Tris(4-bromophenyl)benzeneThree bromophenyl groupsEnhanced reactivity; potential anticancer
1,3-DiphenylbenzeneTwo phenyl groupsLower activity compared to triphenylene
2-(4-Chlorophenyl)-triphenyleneChlorine instead of bromineDifferent electronic properties; less active

Properties

IUPAC Name

2-(4-bromophenyl)triphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Br/c25-18-12-9-16(10-13-18)17-11-14-23-21-7-2-1-5-19(21)20-6-3-4-8-22(20)24(23)15-17/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESVNIHRVSDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound A (4.0 g, 16.4 mmol), zinc (10.72 g, 163.9 mmol), PdCl2(PPh3)2 (1.16 g, 1.7 mmol), and 1-bromo-4-iodobenzene (4.64 g, 16.4 mmol) or 1-bromo-3-iodobenzene were charged in a two-necked bottle. The bottle was then vacuumed and purged with nitrogen, and dried toluene (100 mL) and triethyl amine (23.0 mL, 165.9 mmol) were added to the bottle. The mixture in the bottle was heated to 110° C. for reaction for 24 hours, and the resulting was filtered to remove metal. The filtrate was condensed to remove the solvent, and then purified by chromatography with hexanes to obtain B (3.90 g, yield=62%) as white solid.
Name
Compound A
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10.72 g
Type
catalyst
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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